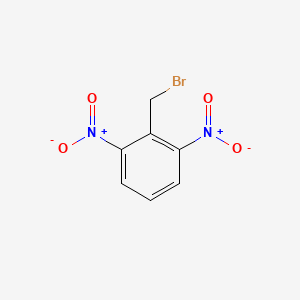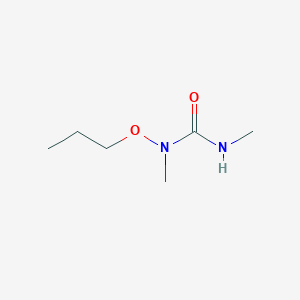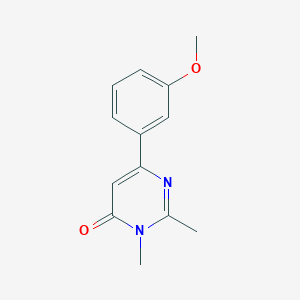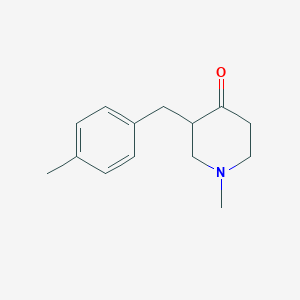![molecular formula C8H8N4O3S B13098061 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- CAS No. 3043-83-2](/img/structure/B13098061.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- is a heterocyclic compound that belongs to the class of fused triazolo-pyrimidines. These compounds are known for their valuable biological properties, including antifungal, antibacterial, antitumor, and anti-inflammatory activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- can be achieved through several synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines . Industrial production methods often involve the use of mild oxidation with iron (III) chloride, followed by water extraction and recrystallization .
Analyse Chemischer Reaktionen
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for oxidation and orthoesters for condensation reactions . Major products formed from these reactions include various substituted triazolo-pyrimidines, which exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antifungal, antibacterial, and antitumor agent . It is also being investigated for its potential use in treating Alzheimer’s disease and insomnia . Additionally, complexes of triazolo-pyrimidines with platinum and ruthenium have shown high activity against parasites and cancer .
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the induction of cell apoptosis and G2/M phase arrest, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, such as anticancer and antiviral properties . the unique structure of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- provides it with distinct advantages in terms of its biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
3043-83-2 |
|---|---|
Molekularformel |
C8H8N4O3S |
Molekulargewicht |
240.24 g/mol |
IUPAC-Name |
7-methyl-2-methylsulfanyl-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3S/c1-3-4(6(14)15)5(13)9-7-10-8(16-2)11-12(3)7/h1-2H3,(H,14,15)(H,9,10,11,13) |
InChI-Schlüssel |
WGXFKPXBSSBWLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC2=NC(=NN12)SC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)



![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)

![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)



![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)


